3-(2-Amino-4-bromophenoxy)propan-1-ol
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Overview
Description
3-(2-Amino-4-bromophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a phenoxy group attached to a propanol backbone. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 3-(2-Amino-4-bromophenoxy)propan-1-ol typically involves the reaction of 2-amino-4-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(2-Amino-4-bromophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-amino-phenoxy)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Amino-4-bromophenoxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of amino and bromophenoxy groups with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-bromophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Amino-4-bromophenoxy)propan-1-ol can be compared with similar compounds such as:
3-(2-Amino-3-bromophenoxy)propan-1-ol: Differing only in the position of the bromine atom, this compound exhibits similar chemical properties but may have different biological activities.
3-(4-Amino-2-bromophenoxy)propan-1-ol: This compound has the amino and bromine groups in different positions, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-(2-amino-4-bromophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
JIDPKEBLSWSTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)OCCCO |
Origin of Product |
United States |
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